Multi-step Synthesis: These routes often involve building the pyrrole ring onto a pre-existing pyrimidine ring system. [, , , ]
Cyclization Reactions: One common strategy is the cyclization of appropriately substituted pyrimidine derivatives to form the pyrrolo[2,3-d]pyrimidine core. [, , ]
Glycosylation: This approach involves attaching a sugar moiety to the pyrrolo[2,3-d]pyrimidine base. [, , , , ]
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The chlorine atom is susceptible to replacement by various nucleophiles, allowing for the introduction of diverse substituents at the 2-position. [, , , , ]
Carbonyl Chemistry: The carbaldehyde group can undergo reactions typical of aldehydes, such as imine formation, Wittig reactions, and reductions, enabling further structural diversification. [, , ]
Mechanism of Action
Enzyme Inhibition: Many pyrrolo[2,3-d]pyrimidines have been developed as enzyme inhibitors, targeting key enzymes involved in various cellular processes. [, , , , , , ]
Receptor Binding: Some pyrrolo[2,3-d]pyrimidine derivatives exhibit binding affinity to specific receptors, modulating their downstream signaling pathways. [, , ]
Compound Description: ara-Cadeguomycin is an analog of cadeguomycin, a nucleoside antibiotic with antitumor activity. ara-Cadeguomycin differs from cadeguomycin in the sugar moiety, with arabinofuranose replacing ribofuranose. []
Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Both compounds also have a substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system, although ara-Cadeguomycin has a carboxylic acid group while the target compound features a carbaldehyde group. []
Compound Description: This compound is a bischlorinated derivative of deazaguanine, a modified DNA base recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT). [, ]
Compound Description: This compound serves as a glycosylation precursor in the synthesis of ara-Cadeguomycin. []
Relevance: While sharing the core pyrrolo[2,3-d]pyrimidine scaffold with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, this compound differs significantly in its substitution pattern. It has a methyl group at the 5-position, a methylthio group at the 2-position, a methoxymethyl group at the 3-position, and an oxo group at the 4-position, making it structurally distinct from the target compound. []
Compound Description: LY231514 is a pyrrolo[2,3-d]pyrimidine-based antifolate drug currently undergoing phase II clinical trials. It exhibits potent inhibition of multiple folate-requiring enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []
Relevance: LY231514 features a pyrrolo[2,3-d]pyrimidine core structure with an amino group at the 2-position and a complex substituent at the 5-position, which differentiates it from 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. []
Compound Description: This compound is a classical 6-5 ring-fused analog designed as a TS inhibitor and antitumor agent. It exhibits potent inhibition of human TS. []
Compound Description: This compound, similar to Compound 4, is a classical 6-5 ring-fused analog designed as a TS inhibitor and antitumor agent. It displays potent inhibition of human TS. []
Relevance: Compound 5 also shares the pyrrolo[2,3-d]pyrimidine core structure with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. The presence of a chlorine atom on the benzoyl moiety, instead of fluorine as in Compound 4, distinguishes it from the target compound. []
Compound Description: This compound is a halogenated derivative of 7-deaza-2′-deoxyguanosine, a nucleoside analog. []
Relevance: This compound belongs to the 7-deaza-2′-deoxyguanosine class of compounds, which are structurally related to pyrrolo[2,3-d]pyrimidine nucleosides. This structural similarity links it to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, though the presence of a deoxyribose sugar and specific substitutions differentiate the two. []
Compound Description: Similar to 7-Chloro-7-deaza-2′-deoxyguanosine, this compound is a halogenated derivative of 7-deaza-2′-deoxyguanosine. []
Relevance: This compound also falls under the 7-deaza-2′-deoxyguanosine class, highlighting its structural relation to pyrrolo[2,3-d]pyrimidine nucleosides and, consequently, to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. []
7-Iodo-7-deaza-2′-deoxyguanosine
Compound Description: This compound is another halogenated derivative of 7-deaza-2′-deoxyguanosine. []
Relevance: Being a part of the 7-deaza-2′-deoxyguanosine class, it shares a structural connection with pyrrolo[2,3-d]pyrimidine nucleosides, thus relating it to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. []
Compound Description: This compound, another three-atom-bridged analog of TNP-351, is synthesized as a potential anticancer agent. []
Relevance: Similar to Compound 4, Compound 5 shares the pyrrolo[2,3-d]pyrimidine scaffold with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. The distinction lies in the substitution pattern, with Compound 5 having a glutamic acid moiety linked via a benzoyl group at the 5-position and additional amino groups at the 2- and 4-positions. []
Compound Description: This compound is synthesized by coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
Compound Description: This compound is a classical analog designed as a dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor and a potential antitumor agent. []
Compound Description: TNP-351 represents a new class of antifolates with a 6-5 fused ring system (pyrrolo[2,3-d]pyrimidine) and a trimethylene bridge at position 5. This compound exhibits potent growth-inhibitory activity against KB human epidermoid carcinoma cells and A549 human nonsmall cell lung carcinoma cells. []
Relevance: TNP-351, like 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. They differ in their substitution patterns: TNP-351 has a propylbenzoyl-L-glutamic acid substituent at the 5-position and amino groups at the 2- and 4-positions, unlike the target compound. []
Compound Description: This compound is an intermediate in synthesizing 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate. []
Relevance: This compound serves as a precursor to thieno[2,3-d]pyrimidine derivatives. While not directly a pyrrolo[2,3-d]pyrimidine, its structural similarity to intermediates used in pyrrolo[2,3-d]pyrimidine synthesis makes it relevant to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. []
Compound Description: This compound serves as a building block in synthesizing a series of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropane-1-carboxylic acid derivatives incorporated with substituted thiadiazole and triazole, which are then reacted with substituted 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine to generate potential Janus kinase (JAK) inhibitors. []
Relevance: This compound is a precursor to a series of compounds designed as JAK inhibitors, some of which incorporate the pyrrolo[2,3-d]pyrimidine scaffold also found in 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. []
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound is a key starting material for the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. []
Relevance: This compound shares the core structure of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, with a chlorine substituent at the 2-position and a methyl group at the 4-position, differentiating it from the target compound. []
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound is used as a scaffold for developing potent and selective Janus kinase 3 (JAK3) inhibitors. []
Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, with chlorine and iodine substituents at the 4- and 5-positions, respectively, differentiating it from the target compound. []
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound serves as a common intermediate in the synthesis of various 7-deazapurine nucleosides, including 7-deaza-2'-deoxyxanthosine and 7-deaza-2'-deoxyspongosine. []
Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde but differs in the presence of two chlorine substituents at the 2- and 4-positions, instead of a chlorine at the 2-position and a carbaldehyde at the 5-position as in the target compound. []
4-Amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound is a key intermediate in the synthesis of ara-tubercidin (4-amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine), a nucleoside analog. []
Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde but has an amino group at the 4-position and a methylthio group at the 2-position, in contrast to the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.